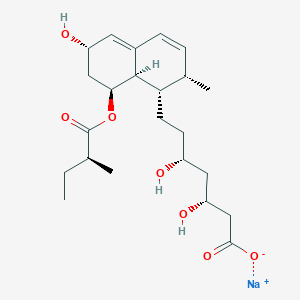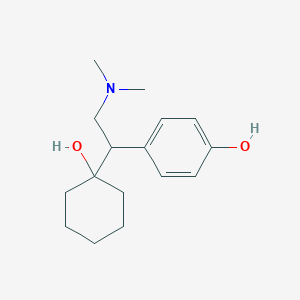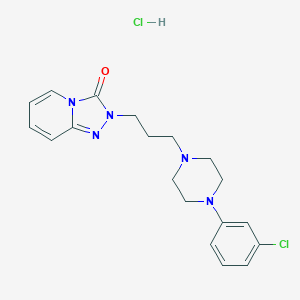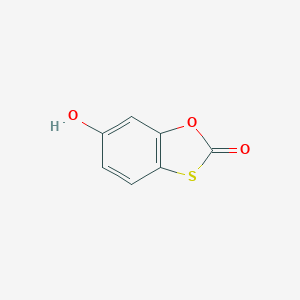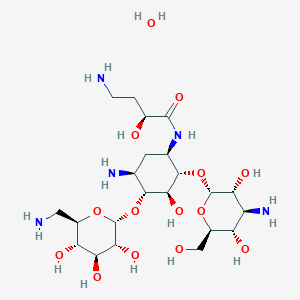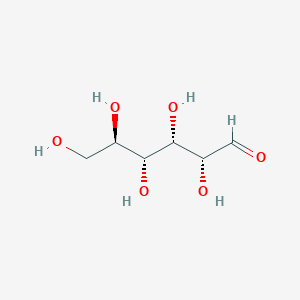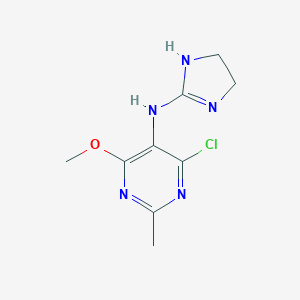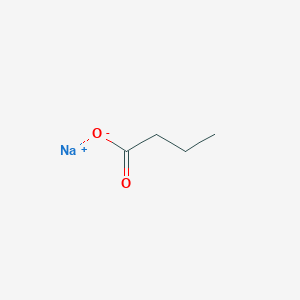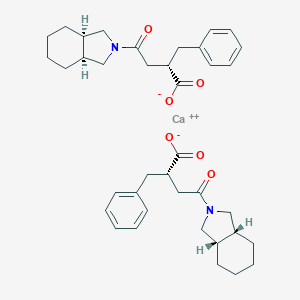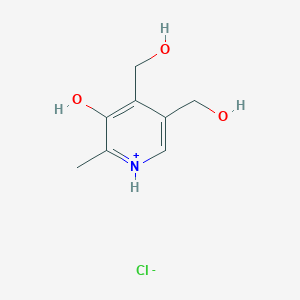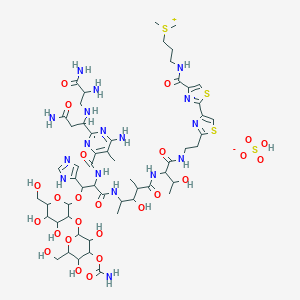
Sulfate de bléomycine
Vue d'ensemble
Description
Le composé « protéine du syndrome de Bloom » est un membre de la famille des hélicases RECQ, qui joue un rôle crucial dans le maintien de la stabilité génomique en déroulant des structures d’ADN complexes et en résolvant les intermédiaires de réparation de l’ADN . La protéine du syndrome de Bloom est particulièrement importante dans le contexte de la recherche sur le cancer en raison de son implication dans les voies de réponse aux dommages de l’ADN .
Mécanisme D'action
Le mécanisme d’action de la protéine du syndrome de Bloom implique son activité hélicase, qui déroule l’ADN duplex avec une directionnalité 3’ à 5’ . Cette activité est stimulée par l’hydrolyse de l’ATP, qui fournit l’énergie nécessaire à la translocation de l’ADN . Les inhibiteurs comme ML216 exercent leurs effets en se liant au domaine ATPase de la protéine du syndrome de Bloom, bloquant ainsi son activité hélicase et empêchant le déroulement de l’ADN . Cette inhibition conduit à une augmentation des dommages à l’ADN et à des voies de signalisation modifiées, ce qui supprime finalement la croissance tumorale et les métastases .
Applications De Recherche Scientifique
Bloom syndrome protein has a wide range of scientific research applications, particularly in the fields of cancer biology and genetics. High expression of Bloom syndrome protein is associated with the development of prostate cancer, making it a promising target for cancer therapy . Inhibitors of Bloom syndrome protein, such as ML216, have shown potential in suppressing tumor growth and metastasis by enhancing DNA damage and altering key signaling pathways . Additionally, Bloom syndrome protein is involved in the dissolution of complex DNA structures, making it a valuable target for studying DNA repair mechanisms .
Analyse Biochimique
Biochemical Properties
Bleomycin sulfate is a mixture of glycopeptide antibiotics containing primarily Bleomycin A2 (~70%) and B2 (~30%) . It binds to DNA, inhibits DNA synthesis, and causes single-strand scission of DNA in vivo and in vitro at specific base sequences . The binding of oxygen and a metal ion, such as copper or iron, is required to cleave DNA . The antibiotic also has the ability to cleave RNA to a lesser degree and in a more highly selective fashion .
Cellular Effects
Bleomycin sulfate has been shown to have significant effects on various types of cells and cellular processes. It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of mitomycin-induced cross-linking . At high concentrations of the drug, cellular RNA and protein synthesis are also suppressed . It has been shown in vitro to inhibit B cell, T cell, and macrophage proliferation and impair antigen presentation, as well as the secretion of interferon gamma, TNFa, and IL-2 .
Molecular Mechanism
It is known that it inhibits DNA synthesis, with some evidence of lesser inhibition of RNA and protein synthesis . It is believed that Bleomycin chelates metal ions (primarily iron) producing a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA .
Temporal Effects in Laboratory Settings
Bleomycin sulfate exposure has been shown to induce dose- and time-dependent accumulation of senescence hallmarks and DNA lesions in alveolar epithelial cells (AECs) . These effects are probably due to the inhibition of Rad51 expression, consequently suppressing homologous recombination (HR) repair .
Dosage Effects in Animal Models
In animal models, the effects of Bleomycin sulfate vary with different dosages. High doses of Bleomycin sulfate have been shown to induce pulmonary fibrosis in rats . The lung exposure of Bleomycin sulfate was significantly higher in the model group than in the control group, suggesting that the pathological changes of pulmonary fibrosis were conducive to the lung exposure of Bleomycin sulfate .
Metabolic Pathways
Bleomycin sulfate is involved in the inhibition of DNA metabolism . It is also known to interact with metal ions, primarily iron, to produce a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA .
Transport and Distribution
Bleomycin sulfate is widely distributed throughout the body with a mean volume of distribution of 17.5 L/m2 in patients following a 15 units/m2 intravenous bolus dose . The lung exposure of Bleomycin sulfate was significantly higher in the model group than in the control group .
Subcellular Localization
It is known that Bleomycin sulfate binds to DNA, inhibits DNA synthesis, and causes single-strand scission of DNA in vivo and in vitro at specific base sequences .
Méthodes De Préparation
La protéine du syndrome de Bloom est généralement étudiée dans le contexte de son inhibition par de petites molécules. Un tel inhibiteur, ML216, est synthétisé par une série de réactions chimiques impliquant la formation d’un inhibiteur sélectif et perméable aux cellules . La préparation implique l’utilisation de divers réactifs et conditions pour atteindre la pureté et l’efficacité souhaitées .
Analyse Des Réactions Chimiques
La protéine du syndrome de Bloom subit plusieurs types de réactions chimiques, impliquant principalement son interaction avec l’ADN et l’ATP. L’activité hélicase de la protéine est stimulée par l’hydrolyse de l’ATP, qui fournit l’énergie nécessaire au déroulement de l’ADN . Les inhibiteurs comme ML216 interagissent avec la protéine du syndrome de Bloom en se liant à son domaine ATPase, bloquant ainsi son activité .
Applications de recherche scientifique
La protéine du syndrome de Bloom a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la biologie du cancer et de la génétique. La surexpression de la protéine du syndrome de Bloom est associée au développement du cancer de la prostate, ce qui en fait une cible prometteuse pour la thérapie du cancer . Les inhibiteurs de la protéine du syndrome de Bloom, tels que ML216, ont montré un potentiel dans la suppression de la croissance tumorale et des métastases en améliorant les dommages à l’ADN et en modifiant les voies de signalisation clés . De plus, la protéine du syndrome de Bloom est impliquée dans la dissolution de structures d’ADN complexes, ce qui en fait une cible précieuse pour l’étude des mécanismes de réparation de l’ADN .
Comparaison Avec Des Composés Similaires
La protéine du syndrome de Bloom fait partie de la famille des hélicases RECQ, qui comprend d’autres membres tels que la protéine du syndrome de Werner, RECQ1, RECQ4 et RECQ5 . Bien que toutes ces hélicases partagent des fonctions similaires dans le déroulement et la réparation de l’ADN, la protéine du syndrome de Bloom est unique en raison de son implication spécifique dans la dissolution de structures d’ADN complexes et de son association avec le développement du cancer . Les inhibiteurs de la protéine du syndrome de Bloom, tels que ML216, sont particulièrement sélectifs pour cette hélicase, ce qui en fait des outils précieux pour étudier ses fonctions spécifiques et son potentiel thérapeutique .
Composés similaires
- Protéine du syndrome de Werner
- RECQ1
- RECQ4
- RECQ5
Ces composés partagent des fonctions similaires dans le déroulement et la réparation de l’ADN, mais diffèrent dans leurs rôles spécifiques et leurs associations avec diverses maladies .
Propriétés
Numéro CAS |
9041-93-4 |
|---|---|
Formule moléculaire |
C55H85N17O25S4 |
Poids moléculaire |
1512.6 g/mol |
Nom IUPAC |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-(3-dimethylsulfoniopropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxymethanimidate;sulfuric acid |
InChI |
InChI=1S/C55H83N17O21S3.H2O4S/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4) |
Clé InChI |
WUIABRMSWOKTOF-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-] |
SMILES isomérique |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O |
SMILES canonique |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=N)[O-])O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)O |
Apparence |
Off-white solid |
Color/Form |
Colorless to yellow powder |
melting_point |
71 °C |
Key on ui other cas no. |
9041-93-4 |
Description physique |
Bleomycin appears as colorless or yellowish powder. Possible bluish color depending on copper content. (NTP, 1992) Solid |
Pictogrammes |
Health Hazard |
Pureté |
>90% |
Numéros CAS associés |
9041-93-4 (sulfate (salt)) |
Solubilité |
Soluble (NTP, 1992) Soluble Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol; practically insol in acetone, ethyl acetate, butyl acetate, ether; slightly sol in ethanol. /Bleomycins/ HIGHLY SOL IN WATER & METHANOL; SPARINGLY SOL IN ALC; INSOL IN ACETONE & ETHYL ACETATE; CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/ Freely soluble in water. Sol in water and methanol but insol in acetone and ether. 2.82e-02 g/L |
Synonymes |
Bellon, Bléomycine Bléomycine Bellon Blanoxan Blenoxane BLEO cell BLEO-cell BLEOcell Bleolem Bleomicina Bleomycin Bleomycin A(2) Bleomycin A2 Bleomycin B(2) Bleomycin B2 Bleomycin Sulfate Bleomycins Bleomycinum Mack Mack, Bleomycinum Sulfate, Bleomycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


